molecular formula C18H16ClN3O4 B2766933 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine CAS No. 339010-20-7

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine

Cat. No.: B2766933
CAS No.: 339010-20-7
M. Wt: 373.79
InChI Key: OYCGYVOBXOGKHC-UHFFFAOYSA-N
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Description

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine is a synthetic organic compound with the molecular formula C18H16ClN3O4 It is characterized by the presence of a piperidine ring substituted with a 4-nitrophenyl group and a 4-chlorobenzoyloxyimino group

Scientific Research Applications

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: The compound is used in research to study its effects on various biological systems and its potential as a therapeutic agent.

Preparation Methods

The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Nitrophenyl Group: This step involves the nitration of a suitable aromatic compound followed by its attachment to the piperidine ring.

    Attachment of the 4-Chlorobenzoyloxyimino Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzoyl chloride and subsequent oximation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyloxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine can be compared with other similar compounds, such as:

    4-{[(4-Bromobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine: Similar structure but with a bromine atom instead of chlorine.

    4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine: Similar structure but with a methyl group instead of chlorine.

These comparisons highlight the unique properties and potential advantages of this compound in various applications.

Properties

IUPAC Name

[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-14-3-1-13(2-4-14)18(23)26-20-15-9-11-21(12-10-15)16-5-7-17(8-6-16)22(24)25/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCGYVOBXOGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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